tert-Butyl (4-oxo-4-phenylbutyl)carbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-(4-oxo-4-phenylbutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-11-7-10-13(17)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEFUAYRWLKGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558198 | |
| Record name | tert-Butyl (4-oxo-4-phenylbutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116437-41-3 | |
| Record name | tert-Butyl (4-oxo-4-phenylbutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116437-41-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Anhydride-Mediated Protection
Reaction of 4-oxo-4-phenylbutylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) yields the target carbamate. This method, adapted from N-Boc-D-serine derivatization, achieves >90% yield under anhydrous conditions:
Optimization Notes :
Mixed Anhydride Activation
Alternatively, the amine is activated as a mixed anhydride using isobutyl chloroformate, followed by Boc group transfer. This method, reported for tert-butyl carbamate derivatives, ensures regioselectivity:
Advantages :
-
Avoids competing urea formation.
-
Compatible with sterically hindered amines.
Synthesis of the 4-Oxo-4-phenylbutylamine Intermediate
The 4-oxo-4-phenylbutylamine backbone is constructed through three principal routes:
Pd-Catalyzed Cross-Coupling and Ketone Formation
Palladium-mediated Suzuki-Miyaura coupling installs the phenyl group onto a preformed ketone. For example, bromophenylbutanone reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis:
Conditions :
Friedel-Crafts Acylation
Benzene is acylated with 4-chlorobutanoyl chloride in the presence of AlCl₃, forming 4-phenylbutan-4-one. Subsequent Hofmann rearrangement of the corresponding amide yields the amine:
Challenges :
-
Requires strict anhydrous conditions.
-
Over-acylation side products necessitate careful purification.
Reductive Amination
4-Oxo-4-phenylbutyraldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride:
Yield : 70–78% (lower due to competing imine formation).
Integrated Synthetic Routes
Route A: Boc Protection Followed by Cross-Coupling
Route B: Ketone Formation Prior to Boc Protection
-
Suzuki coupling : 4-Bromobutan-2-one + PhB(OH)₂ → 4-phenylbutan-2-one (90%).
-
Gabriel synthesis : Phthalimide alkylation → 4-oxo-4-phenylbutylamine (76%).
Comparative Analysis of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield (%) | 68 | 67 |
| Key Step | Friedel-Crafts | Suzuki Coupling |
| Purification Complexity | Moderate | High |
| Scalability | Industrial | Lab-scale |
Insights :
-
Route A favors large-scale production due to robust acylation protocols.
-
Route B offers higher regiocontrol for research applications.
Challenges and Optimization Strategies
Racemization During Boc Protection
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-oxo-4-phenylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
tert-Butyl (4-oxo-4-phenylbutyl)carbamate serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:
- Palladium-Catalyzed Reactions: Used in synthesizing N-Boc-protected anilines, which are vital intermediates in organic chemistry.
- Synthesis of Tetrasubstituted Pyrroles: Involves reactions with suitable precursors to yield compounds important for medicinal chemistry and materials science.
Medicinal Chemistry
The compound exhibits significant biological activity, particularly against multidrug-resistant pathogens. Its structure may allow for modifications that enhance bioactivity or reduce toxicity. Research has shown that derivatives of carbamate structures can demonstrate considerable antibacterial potential against strains like Staphylococcus aureus and Clostridium difficile, making it a candidate for further exploration in drug development .
Enzyme Inhibition Studies
The mechanism of action for this compound involves its interaction with specific enzymes. The carbamate group can form covalent bonds with active sites, inhibiting enzyme activity. This characteristic is essential for studying enzyme kinetics and developing new enzyme inhibitors, which could have therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating novel phenylthiazoles with a tert-butyl moiety found promising antimicrobial activity against resistant strains, highlighting the potential of carbamate derivatives in combating infections .
- Enzyme Interaction Studies : Research into enzyme mechanisms has shown that compounds like this compound can inhibit specific enzymes effectively, paving the way for new therapeutic agents targeting enzyme-related diseases.
Mechanism of Action
The mechanism of action of tert-Butyl (4-oxo-4-phenylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors .
Comparison with Similar Compounds
Steric and Electronic Effects
Reactivity
- Oxo Group Reactivity : The ketone in the target compound is susceptible to nucleophilic attack (e.g., Grignard additions) or reductions to alcohols, similar to tert-Butyl (3-oxocyclohexyl)carbamate (885280-38-6) . However, the phenyl group adjacent to the ketone may stabilize intermediates via resonance.
- Chlorinated Derivatives : tert-Butyl (4-chlorophenethyl)carbamate (167886-56-8) lacks an oxo group but includes a chlorinated aromatic ring, which may confer electrophilic reactivity distinct from the target’s ketone functionality.
Stability and Handling
- Storage Conditions: Analogous carbamates (e.g., ) recommend storage at room temperature, avoiding moisture and strong acids/bases. The target compound’s phenyl-ketone moiety may increase sensitivity to oxidizing agents compared to non-aromatic analogs.
- Hazard Profile: While tert-Butyl (4-chlorophenethyl)carbamate is classified as non-hazardous , the target’s oxo group could pose reactivity risks under specific conditions (e.g., formation of reactive enolates).
Biological Activity
tert-Butyl (4-oxo-4-phenylbutyl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and antimicrobial applications. This compound features a tert-butyl group linked to a carbamate moiety, which is further attached to a 4-oxo-4-phenylbutyl chain. The unique structural characteristics of this compound suggest it may interact with various biological targets, influencing cellular processes.
The molecular formula of this compound is C13H17NO3. Its structure includes:
- A tert-butyl group, which enhances lipophilicity.
- A phenyl group that may contribute to its biological interactions.
- A carbonyl (oxo) group that can participate in hydrogen bonding and enzyme interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and enzyme inhibition properties. The compound has been evaluated for its interaction with various biological macromolecules, including enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
In vitro studies have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus . The compound's derivatives have shown low minimum bactericidal concentrations, indicating strong antimicrobial potential. The structural features of the carbamate enhance its interaction with bacterial cell walls, leading to effective inhibition of bacterial growth.
Enzyme Inhibition
The mechanism of action for this compound typically involves binding to enzyme active sites, thereby inhibiting their activity. For instance, studies suggest that the compound can modulate the activity of specific enzymes involved in metabolic pathways, potentially impacting cellular metabolism .
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Evaluation :
- Cytotoxicity Assays :
- Mechanistic Studies :
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. Results showed that it inhibited the growth of S. aureus effectively at concentrations lower than those required for conventional antibiotics, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Interaction
A study focused on the interaction between this compound and specific metabolic enzymes demonstrated that the compound could significantly reduce enzyme activity in vitro. This suggests that it may serve as a template for designing inhibitors targeting similar enzymes involved in pathogenic processes.
Data Tables
| Activity Type | Tested Strain | Minimum Bactericidal Concentration (MBC) | Comparison Standard |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | < 10 µg/mL | Ampicillin |
| Cytotoxicity | THP-1 human cell line | LD50 > 30 µM | - |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl (4-oxo-4-phenylbutyl)carbamate, and how can reaction efficiency be optimized?
- Methodology : This compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group chemistry. A common approach involves coupling 4-oxo-4-phenylbutylamine with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF. Reaction efficiency can be improved by controlling moisture levels (strict anhydrous conditions) and optimizing stoichiometry (1:1.2 molar ratio of amine to Boc anhydride). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How should researchers characterize this compound, and what analytical techniques are critical for validation?
- Methodology : Essential characterization includes:
- NMR spectroscopy (¹H, ¹³C) to confirm Boc group integration and phenyl/keto functionality.
- Mass spectrometry (HRMS) for molecular ion validation (expected m/z ~275.3 g/mol based on structural analogs) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What safety protocols are required for handling this compound in laboratory settings?
- Methodology :
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent dispersion .
Advanced Research Questions
Q. How does the stability of this compound vary under different experimental conditions, and what degradation products form?
- Methodology : Stability studies should include:
- Thermal Analysis (TGA/DSC) to determine decomposition temperatures (expected >150°C).
- Forced Degradation : Exposure to acidic (HCl) or basic (NaOH) conditions hydrolyzes the Boc group, yielding 4-oxo-4-phenylbutylamine and CO₂. Oxidative stress (H₂O₂) may form phenyl ketone derivatives. Monitor via LC-MS .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology :
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electrophilic susceptibility at the carbamate carbonyl due to electron-withdrawing Boc and keto groups.
- Kinetic Studies : Track reaction rates with nucleophiles (e.g., Grignard reagents) via in-situ IR spectroscopy to monitor carbonyl disappearance .
Q. What challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Methodology :
- LC-MS/MS : Use a reverse-phase column (C18) with electrospray ionization (ESI+) to detect low-abundance impurities (e.g., de-Boc byproducts).
- Sample Preparation : Extract impurities via liquid-liquid extraction (ethyl acetate/water) to enhance sensitivity .
Q. How can scalability of synthesis be achieved without compromising yield or purity?
- Methodology :
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions.
- Crystallization Optimization : Use solvent systems like ethyl acetate/heptane for recrystallization to enhance purity (>98%) at multi-gram scales .
Q. What environmental impacts are associated with this compound, and how can its ecotoxicity be assessed?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
